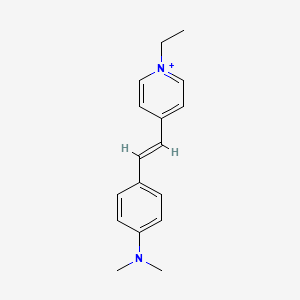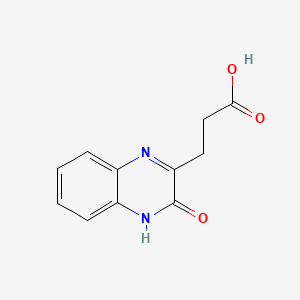
Homohypotaurine
描述
高半胱氨酸亚磺酸,也称为3-氨基丙烷亚磺酸,是一种亚磺酸氨基酸。它是半胱氨酸亚磺酸的较高同系物,其链中多了一个碳原子。 高半胱氨酸亚磺酸因其潜在的神经生理活性及其作为含硫化合物代谢产物的作用而受到关注 .
作用机制
高半胱氨酸亚磺酸的作用机制与其与神经递质系统的相互作用有关。 已知它可以模拟γ-氨基丁酸 (GABA),一种中枢神经系统中的主要抑制性神经递质 。通过与GABA受体结合,高半胱氨酸亚磺酸可以调节神经元活动并发挥神经保护作用。 所涉及的特定分子靶标和途径包括GABA_A和GABA_B受体,这些受体在调节突触传递和神经元兴奋性方面起着至关重要的作用 .
生化分析
Biochemical Properties
Homohypotaurine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzyme preparations from Clostridium welchii, which facilitate its formation from L-homocysteinesulfinic acid . Additionally, this compound can be oxidized to form homotaurine, another compound with notable biochemical properties. These interactions highlight the importance of this compound in enzymatic processes and its potential impact on metabolic pathways.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound, similar to its analogue homotaurine, may act as a depressor on nervous cells . This suggests that this compound could play a role in modulating neuronal activity and influencing cellular functions related to the nervous system.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. This compound is known to undergo oxidation to form homotaurine, which can further interact with various enzymes and proteins . These interactions may lead to changes in gene expression and alterations in cellular functions, highlighting the compound’s significance at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have indicated that this compound is a stable sulfinic derivative, which allows for its sustained activity in biochemical reactions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on cellular functions, while higher doses could potentially lead to toxic or adverse effects. Studies have shown that this compound, like homotaurine, can act as a depressor on nervous cells, indicating a threshold effect that needs to be carefully monitored . Understanding the dosage-dependent effects of this compound is essential for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the metabolism of cysteine and homocysteine. The compound is formed through the decarboxylation of L-homocysteinesulfinic acid and can be further oxidized to form homotaurine . These metabolic pathways highlight the role of this compound in sulfur amino acid metabolism and its interactions with enzymes and cofactors involved in these processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound’s sulfinic group allows it to interact with specific transporters that facilitate its movement across cellular membranes . Additionally, the compound’s distribution within tissues may be affected by its binding to proteins, which can influence its localization and accumulation.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function may be influenced by its localization within the cell, particularly in relation to its interactions with enzymes and proteins . Understanding the subcellular distribution of this compound is crucial for elucidating its role in cellular processes.
准备方法
高半胱氨酸亚磺酸可以通过酶促和化学方法合成。 一种常见的方法是使用产自产气荚膜梭菌的酶制剂对L-高半胱氨酸亚磺酸进行脱羧 。该过程产生高半胱氨酸亚磺酸,可通过离子交换树脂进行分离。 另一种方法是将高半胱胺氧化成相应的二亚砜,然后在碱中歧化 。 工业生产方法通常采用类似的酶促或化学合成路线,通过色谱法进行纯化 .
化学反应分析
高半胱氨酸亚磺酸会发生各种化学反应,包括氧化、还原和取代。常见的反应试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 这些反应形成的主要产物取决于所用条件和试剂 .
科学研究应用
高半胱氨酸亚磺酸在科学研究中具有多种应用。 它因其潜在的神经保护特性而被广泛研究,表现出抗氧化和抗炎作用。在化学中,它作为研究亚磺酸和磺酸衍生物的模型化合物。 在生物学和医学中,高半胱氨酸亚磺酸正在被研究以了解其在神经传递中的作用及其在神经退行性疾病中的潜在治疗应用。 此外,它在合成其他含硫化合物方面也具有工业应用 .
相似化合物的比较
高半胱氨酸亚磺酸与其他亚磺酸和磺酸氨基酸类似,例如半胱氨酸亚磺酸和高半胱氨酸。 这些化合物在结构上相似,其碳链长度和亚磺酸或磺酸基团的存在存在差异 。 高半胱氨酸亚磺酸因其与半胱氨酸亚磺酸的较高同系性及其具有更强的神经生理活性而独一无二 。 其他类似的化合物包括半胱氨酸亚磺酸和高半胱氨酸亚磺酸,它们也参与硫代谢并表现出不同的生化特性 .
属性
IUPAC Name |
3-aminopropane-1-sulfinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO2S/c4-2-1-3-7(5)6/h1-4H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGXQDBNBFXJKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CS(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179995 | |
| Record name | Homohypotaurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25346-09-2 | |
| Record name | Homohypotaurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025346092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Homohypotaurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is homohypotaurine and how is it synthesized?
A1: this compound (3-aminopropanesulfinic acid) is a naturally occurring sulfinic amino acid structurally similar to the inhibitory neurotransmitter γ-aminobutyric acid (GABA). While its presence in mammalian tissues is debated, it can be synthesized through various methods. One approach involves enzymatic decarboxylation of L-homocysteinesulfinic acid using enzyme preparations from sources like Clostridium welchii []. Another method involves chemical synthesis using acrylic acid and formaldehyde sulfoxylate as precursors [].
Q2: Does this compound have any known biological activity?
A2: Although not definitively proven to be endogenously synthesized in mammals, research suggests that this compound exhibits neurophysiological activity, particularly at the level of spinal cord synapses. In fact, studies indicate its inhibitory action can be two to five times stronger than GABA in these locations []. This suggests a potential role for this compound in modulating neuronal excitability, although further research is needed to fully elucidate its physiological functions.
Q3: What analytical techniques are used to study this compound?
A3: Various techniques are employed for the isolation, identification, and quantification of this compound. Ion exchange resins are effective for isolating the compound, often obtained as a hydrate []. To differentiate this compound from related sulfinic and sulfonic amino acids, analytical and preparative separation techniques are crucial []. For accurate quantification, a rapid method utilizing the iodoplatinate reagent, developed by Awwad and Adelstein, has been established []. This method allows researchers to accurately measure this compound concentrations in various biological samples and experimental settings.
Q4: Has any research explored the enzymatic breakdown of this compound?
A4: Yes, there has been research on the metabolic fate of this compound. One study identified 3-sulfinopropionic acid, an analog of succinic acid, as a product of this compound transamination and dehydrogenation. This reaction was observed in extracts of Pseudomonas fluorescens, suggesting a potential metabolic pathway for this compound []. Further research is needed to determine if similar pathways exist in mammals.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-[[2-amino-4-hydroxy-4-(4-hydroxyphenyl)-3-methylbutanoyl]amino]-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid](/img/structure/B1221831.png)




![Quinolinium,2-[[[4-[bis(2-chloroethyl)amino]phenyl]imino]methyl]-1-methyl-, chloride (1:1)](/img/structure/B1221836.png)

